molecular formula C19H23N3O6S2 B253782 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide

2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide

Cat. No. B253782
M. Wt: 453.5 g/mol
InChI Key: PNFLCXVKWPUFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide, also known as MMPI-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMPI-2 is a sulfonamide derivative that belongs to the family of matrix metalloproteinase inhibitors (MMPIs), which are compounds that can inhibit the activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that are involved in a wide range of physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer progression.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide involves the inhibition of MMPs, which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs are involved in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer progression. By inhibiting the activity of MMPs, 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide can modulate these processes and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects
2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been shown to inhibit tumor growth and metastasis in various types of cancer. In cardiovascular research, 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been shown to reduce neointimal hyperplasia and restenosis in animal models of vascular injury. In neurological research, 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide in lab experiments include its specificity for MMPs, its potential therapeutic effects in various diseases, and its well-established synthesis method. The limitations of using 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide in lab experiments include its potential toxicity and its limited bioavailability.

Future Directions

There are several future directions for the study of 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide. One direction is the development of more potent and selective MMP inhibitors that can overcome the limitations of 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide. Another direction is the investigation of the potential therapeutic effects of MMP inhibitors in various diseases, including cancer, cardiovascular disease, and neurological disease. Finally, the development of new methods for the delivery of MMP inhibitors, such as nanoparticles or targeted drug delivery systems, could improve the bioavailability and efficacy of these compounds.

Synthesis Methods

The synthesis of 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with N-methyl-N-(2-hydroxyethyl)amine to form 2-methoxy-5-nitrobenzenesulfonamide. This compound is then reacted with 4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl chloride to form 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. Finally, this compound is reacted with 2-(4-pyridinyl)ethylamine to form 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide.

Scientific Research Applications

2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, cardiovascular research, and neurological research. In cancer research, 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been shown to inhibit the activity of MMPs, which are involved in cancer progression and metastasis. 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been studied in preclinical models of various types of cancer, including breast cancer, prostate cancer, and lung cancer. In cardiovascular research, 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been shown to inhibit the activity of MMPs that are involved in the development of atherosclerosis and restenosis. In neurological research, 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide

Molecular Formula

C19H23N3O6S2

Molecular Weight

453.5 g/mol

IUPAC Name

2-methoxy-N-methyl-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C19H23N3O6S2/c1-14-13-29(24,25)22(19(14)23)16-4-5-17(28-3)18(12-16)30(26,27)21(2)11-8-15-6-9-20-10-7-15/h4-7,9-10,12,14H,8,11,13H2,1-3H3

InChI Key

PNFLCXVKWPUFLH-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N(C)CCC3=CC=NC=C3

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N(C)CCC3=CC=NC=C3

Origin of Product

United States

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